CID 78063810

Description

CID 78063810 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, this compound could belong to a class of bioactive compounds, such as triterpenoids, flavonoids, or steroids, based on analogous CIDs discussed in the evidence (e.g., betulin derivatives in CID 72326 or flavonoids like quercetin in CID 5280343) .

Properties

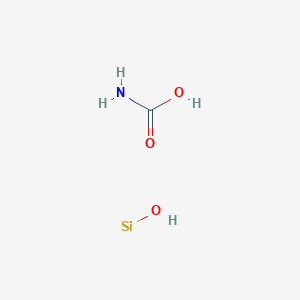

Molecular Formula |

CH4NO3Si |

|---|---|

Molecular Weight |

106.13 g/mol |

InChI |

InChI=1S/CH3NO2.HOSi/c2-1(3)4;1-2/h2H2,(H,3,4);1H |

InChI Key |

LMJJYRHQMRSNAD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)O.O[Si] |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 78063810 involve several steps. The preparation methods typically include:

Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for the final product.

Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical reactions.

Purification: The final step involves the purification of the compound to achieve the desired purity and yield.

Chemical Reactions Analysis

CID 78063810 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78063810 has a wide range of scientific research applications, including:

Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.

Biology: In biological research, this compound is used to study its effects on biological systems and pathways.

Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78063810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063810, a comparative analysis is structured using methodologies and compound classes from the evidence. For instance, this compound may share structural or functional similarities with compounds studied in mass spectrometry (e.g., collision-induced dissociation (CID) fragmentation patterns) or bioactive molecules like those in Hibiscus sabdariffa (e.g., gallic acid, hibiscus acid) . Below is a hypothetical comparison framework based on the evidence:

Table 1: Structural and Functional Comparison with Analogous CIDs

*Note: The class of this compound is inferred based on common compound categories in PubChem.

Key Findings from Analogous Studies:

Structural Insights: Compounds like betulin (CID 72326) and taurocholic acid (CID 6675) demonstrate the importance of steroidal or triterpenoid backbones in mediating biological interactions . If this compound belongs to these classes, its activity may depend on functional group modifications (e.g., hydroxylation, glycosylation). Flavonoids such as quercetin (CID 5280343) highlight the role of aromatic rings and hydroxyl groups in antioxidant activity .

Analytical Techniques :

- Collision-induced dissociation (CID) and high-energy collision dissociation (HCD) are critical for structural elucidation in mass spectrometry. For example, CID fragmentation patterns of sulfonamides revealed distinct cleavage pathways compared to HCD . Similar methodologies could decode this compound's structure.

This compound’s utility may align with these applications if structurally related.

Limitations and Recommendations

The evidence provided lacks direct data on this compound, necessitating caution in extrapolating findings. Future studies should:

- Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve this compound’s structure .

- Compare its pharmacological profile with established compounds (e.g., cytotoxicity assays, receptor binding studies) .

- Utilize PubChem’s extensive metadata and cross-referenced databases for deeper insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.